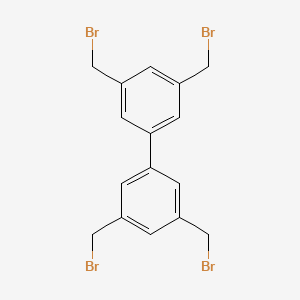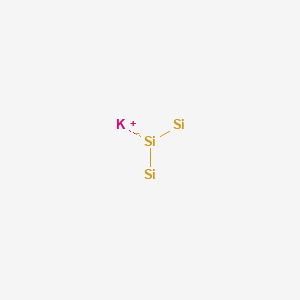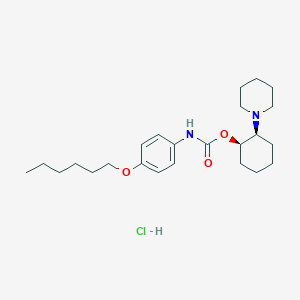
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a phenyl group with a hexyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and cyclohexane rings. One common method involves the Diels-Alder reaction, which is used to produce cyclohexene derivatives . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a cyclohexane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or cyclohexane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological molecules, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexane-based molecules. Examples include:
Uniqueness
What sets cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate apart is its unique combination of a piperidine ring, a cyclohexane ring, and a phenyl group with a hexyloxy substituent. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
38205-35-5 |
|---|---|
分子式 |
C24H39ClN2O3 |
分子量 |
439.0 g/mol |
IUPAC名 |
[(1R,2S)-2-piperidin-1-ylcyclohexyl] N-(4-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-19-28-21-15-13-20(14-16-21)25-24(27)29-23-12-7-6-11-22(23)26-17-8-5-9-18-26;/h13-16,22-23H,2-12,17-19H2,1H3,(H,25,27);1H/t22-,23+;/m0./s1 |
InChIキー |
QMSZOCYQHRDDPA-PEADMDKFSA-N |
異性体SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)O[C@@H]2CCCC[C@@H]2N3CCCCC3.Cl |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
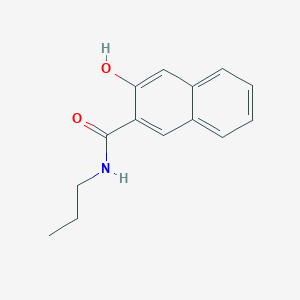
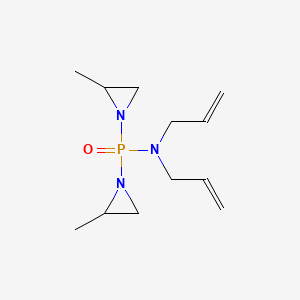
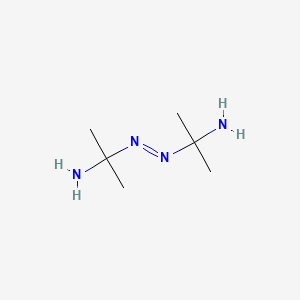

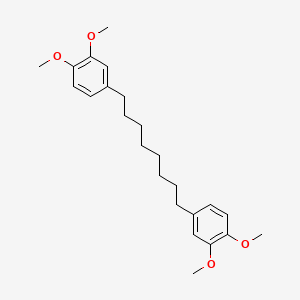

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
